molecular formula C18H17N3O3 B7470785 [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate

Cat. No. B7470785
M. Wt: 323.3 g/mol
InChI Key: NABNSIUKFVJBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indazole, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other biologically active compounds. In

Mechanism of Action

The mechanism of action of [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate is thought to involve its interaction with the enzyme MAGL. MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a role in pain sensation, appetite regulation, and other physiological processes. By inhibiting MAGL, [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate may increase the levels of 2-AG in the body, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate are still being studied, but early research suggests that this compound may have a variety of effects on the body. In addition to its potential anticancer properties and its role in the endocannabinoid system, [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate has been shown to have anti-inflammatory effects in vitro.

Advantages and Limitations for Lab Experiments

One advantage of [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate is its potential as a tool for studying the endocannabinoid system. By selectively inhibiting MAGL, this compound may allow researchers to better understand the role of endocannabinoids in various physiological processes. However, there are also limitations to using this compound in lab experiments. For example, its potential toxicity and limited solubility may make it difficult to use in certain assays.

Future Directions

There are many potential future directions for research on [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate. One area of interest is in the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is in the study of the endocannabinoid system, where [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate may have applications in the treatment of pain, inflammation, and other conditions. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to explore its potential as a tool for studying the endocannabinoid system.

Synthesis Methods

The synthesis of [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate involves the reaction of 1H-indazole-3-carboxylic acid with 4-methylbenzylamine and ethyl chloroformate. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate, and the resulting product is purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to have anticancer properties in vitro, and further studies are needed to determine its efficacy in vivo.
Another area of research is in the study of the endocannabinoid system, a complex signaling system in the body that plays a role in a variety of physiological processes. [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate has been shown to act as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a key role in the breakdown of endocannabinoids. This inhibition may lead to increased levels of endocannabinoids in the body, which could have therapeutic effects in a variety of conditions.

properties

IUPAC Name

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-6-8-13(9-7-12)10-19-16(22)11-24-18(23)17-14-4-2-3-5-15(14)20-21-17/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABNSIUKFVJBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate

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